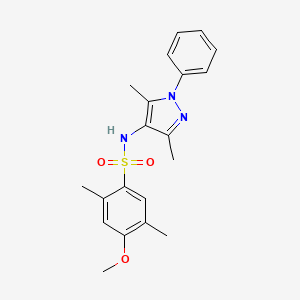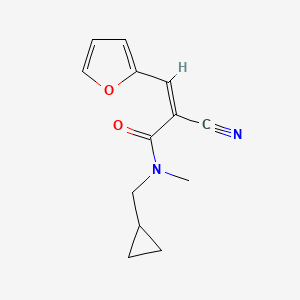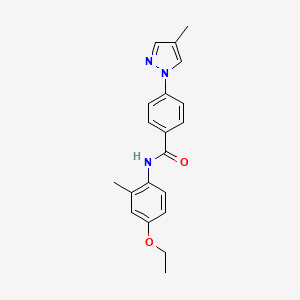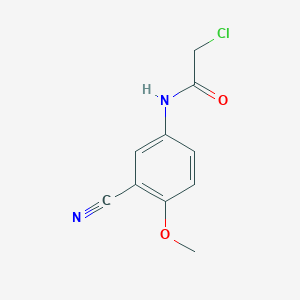![molecular formula C18H16ClN3O3S B7646491 1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)
1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide, also known as CSPC, is a chemical compound with potential applications in scientific research. CSPC belongs to the class of pyrazole carboxamides, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. By inhibiting CDKs, this compound can induce cell cycle arrest and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to reduce the expression of certain proteins involved in cancer progression, such as matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also soluble in a wide range of solvents, making it easy to work with. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in vivo, so its safety and efficacy in animal models are not well established.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide. One area of interest is to further elucidate its mechanism of action, particularly its effects on CDKs and other enzymes involved in cell proliferation and survival. Another area of interest is to investigate the safety and efficacy of this compound in animal models, with a view to developing it as a potential cancer therapy. Finally, there is also potential for this compound to be used in combination with other anti-cancer agents to enhance their efficacy.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-(methylsulfonylmethyl)aniline in the presence of triethylamine. The resulting intermediate is then reacted with 4-hydrazinylpyrazole in the presence of acetic acid to yield this compound. The overall yield of the synthesis is around 50%.
Scientific Research Applications
1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-26(24,25)12-13-5-2-3-8-17(13)21-18(23)14-10-20-22(11-14)16-7-4-6-15(19)9-16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHPTFJGSBOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1NC(=O)C2=CN(N=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)


![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)

![2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone](/img/structure/B7646509.png)